molecular formula C22H16F4N4OS B2873441 ULK-101

ULK-101

Cat. No.: B2873441
M. Wt: 460.4 g/mol
InChI Key: PFZRXJIYAFANHP-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ULK-101 is a potent and selective inhibitor of the enzyme Unc-51-like kinase 1 (ULK1), which plays a crucial role in the autophagy pathway. Autophagy is a cellular recycling process that breaks down and reuses cellular components, promoting cell survival during stress conditions. This compound has shown improved potency and selectivity compared to other inhibitors, making it a valuable tool for studying the function of ULK1 and autophagy .

Scientific Research Applications

ULK-101 has a wide range of scientific research applications, including:

Mechanism of Action

ULK-101, also known as N-[(1S)-1-Cyclopropyl-2,2,2-trifluoroethyl]-4-[6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide or (S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide, is a potent and selective inhibitor of the Unc-51-like autophagy activating kinase 1 (ULK1) and ULK2 .

Target of Action

This compound primarily targets ULK1 and ULK2, which are serine/threonine kinases that play a central role in the autophagy pathway . These kinases are essential for the initiation of autophagy, a cellular recycling process that promotes cell survival during times of stress .

Mode of Action

This compound inhibits ULK1 and ULK2 by binding to their adenosine triphosphate (ATP)-binding sites . This binding is coordinated by hydrogen bonding with the hinge backbone and the catalytic lysine sidechain . Notably, this compound occupies a hydrophobic pocket associated with the N-terminus of the alpha C-helix . This interaction inhibits the kinase activity of ULK1 and ULK2, thereby suppressing the induction of autophagy and autophagic flux .

Biochemical Pathways

This compound affects the autophagy pathway by inhibiting the activity of ULK1 and ULK2 . These kinases are part of a complex that integrates signals from nutrient-sensing (mTORC1) and energy-sensing (AMPK) pathways . By inhibiting ULK1 and ULK2, this compound disrupts these signaling pathways, leading to the suppression of autophagy . This can have significant effects on cancer cells, particularly those driven by KRAS mutations, which rely on autophagy for survival and growth .

Pharmacokinetics

It is known that this compound has a high potency, with ic50 values of 16 nM and 30 nM for ULK1 and ULK2, respectively . This suggests that this compound has a high affinity for its targets, which could potentially lead to a high bioavailability.

Result of Action

The inhibition of ULK1 and ULK2 by this compound leads to the suppression of autophagy, which can sensitize cancer cells to nutrient stress . This is particularly relevant for KRAS-driven lung cancer cells, which rely on autophagy for survival . By suppressing autophagy, this compound can potentially enhance the efficacy of cancer treatments .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound in suppressing autophagy and sensitizing cancer cells to nutrient stress can be enhanced in a nutrient-deprived tumor microenvironment . .

Biochemical Analysis

Biochemical Properties

ULK-101 interacts with ULK1, a serine/threonine kinase that initiates autophagy . This compound inhibits both the nucleation of autophagic vesicles and turnover . It has improved potency and selectivity when compared with other ULK1 inhibitors . This compound has been observed to have stable bound states to the adenosine triphosphate (ATP)-binding site of ULK2, coordinated by hydrogen bonding with the hinge backbone and the catalytic lysine sidechain .

Cellular Effects

This compound has been shown to suppress autophagy induction and autophagic flux in response to different stimuli . It sensitizes KRAS-driven lung cancer cells to nutrient restriction . This compound represents a powerful molecular tool to study the role of autophagy in cancer cells and to evaluate the therapeutic potential of autophagy inhibition .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting ULK1, an essential and early autophagy regulator . It has been observed to occupy a hydrophobic pocket associated with the N-terminus of the alpha C-helix . Large movements in the P-loop are also associated with this compound inhibitor binding and exit from ULK2 .

Temporal Effects in Laboratory Settings

This compound shows improved potency and selectivity compared to existing inhibitors, and effectively blocks autophagy induction and reduces autophagic flux in various conditions .

Metabolic Pathways

This compound is involved in the regulation of autophagy, a metabolic pathway that generates biochemical building blocks through cytoplasmic breakdown . The ULK complex in the phagophore membrane promotes the recruitment and activation of VPS34 in phosphatidylinositol-3 (PI3)-kinase complex I and forms PI3P in the phagophore membrane, a process crucial to the formation of the autophagosome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ULK-101 involves multiple steps, including the formation of key intermediates and their subsequent reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing reaction conditions, and ensuring consistent quality control. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ULK-101 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of this compound with different functional groups, which may exhibit altered biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its superior potency and selectivity in inhibiting ULK1. It has shown greater efficacy in blocking autophagy and sensitizing cancer cells to nutrient stress compared to other inhibitors. This makes this compound a valuable tool for studying autophagy and exploring new therapeutic strategies .

Properties

IUPAC Name

N-[(1S)-1-cyclopropyl-2,2,2-trifluoroethyl]-4-[6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F4N4OS/c23-16-5-3-12(4-6-16)15-8-27-20-17(9-28-30(20)10-15)14-7-18(32-11-14)21(31)29-19(13-1-2-13)22(24,25)26/h3-11,13,19H,1-2H2,(H,29,31)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZRXJIYAFANHP-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(F)(F)F)NC(=O)C2=CC(=CS2)C3=C4N=CC(=CN4N=C3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C(F)(F)F)NC(=O)C2=CC(=CS2)C3=C4N=CC(=CN4N=C3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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